molecular formula C14H13Cl2NO B1362121 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one CAS No. 64375-69-5

4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one

Cat. No.: B1362121
CAS No.: 64375-69-5
M. Wt: 282.2 g/mol
InChI Key: MOKWWJGOBBVWHO-UHFFFAOYSA-N
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Description

4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one is a chemical compound with the molecular formula C14H13Cl2NO and a molecular weight of 282.17 g/mol It is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, and a butanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Chlorination and Methylation: The quinoline ring is then chlorinated and methylated using reagents such as chlorine gas and methyl iodide under controlled conditions.

    Attachment of the Butanone Side Chain: The final step involves the attachment of the butanone side chain through a Friedel-Crafts acylation reaction using butanoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors for the Skraup synthesis and subsequent chlorination and methylation steps.

    Purification: Employing techniques such as recrystallization and chromatography to achieve high purity levels.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-ol.

    Substitution: Derivatives with substituted amine or thiol groups.

Scientific Research Applications

4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one
  • 4-(4,8-Dichloroquinolin-3-yl)butan-2-one
  • 4-(4,8-Dichloro-2-methylquinolin-3-yl)pentan-2-one

Uniqueness

4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-8(18)6-7-10-9(2)17-14-11(13(10)16)4-3-5-12(14)15/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKWWJGOBBVWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)Cl)Cl)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357876
Record name 4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64375-69-5
Record name 4-(4,8-Dichloro-2-methyl-3-quinolinyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64375-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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